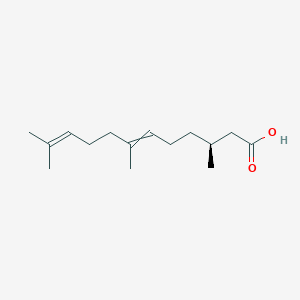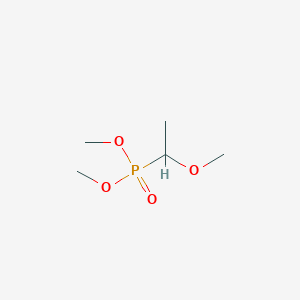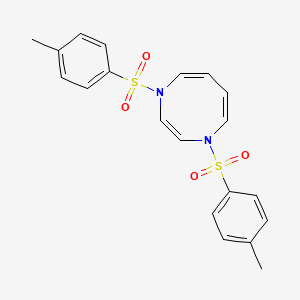![molecular formula C30H51N5O2 B14614258 [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-19-3](/img/structure/B14614258.png)
[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes two dodecyloxy groups and a propanedinitrile moiety attached to a triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable in drug discovery and development .
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. Their ability to modulate specific biological targets can lead to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties enhance the performance and durability of these materials .
Mécanisme D'action
The mechanism of action of [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol: This compound shares a similar triazine core but differs in the substituents attached to the ring.
4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole: Another compound with dodecyloxy groups but with a different core structure.
Uniqueness
The uniqueness of [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability .
Propriétés
Numéro CAS |
60717-19-3 |
|---|---|
Formule moléculaire |
C30H51N5O2 |
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
2-(4,6-didodecoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C30H51N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-36-29-33-28(27(25-31)26-32)34-30(35-29)37-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-24H2,1-2H3 |
Clé InChI |
NGNKEXYWHJQXTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
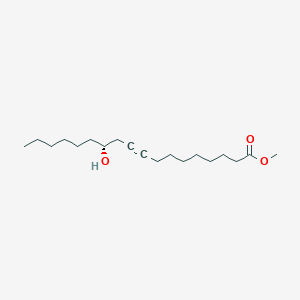
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
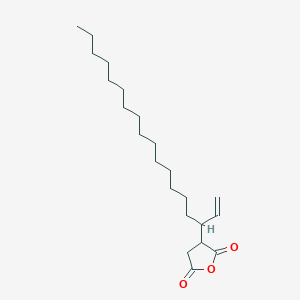
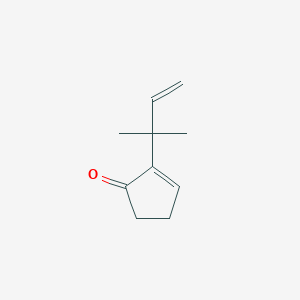


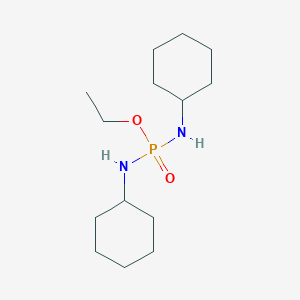
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
